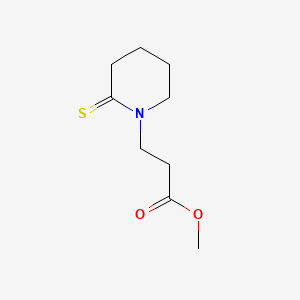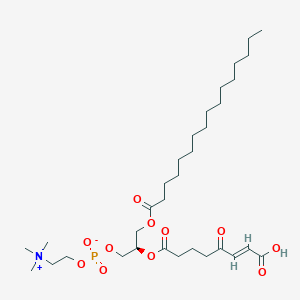
KOdiA-PC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KOdiA-PC, also known as 1-(Palmitoyl)-2-(5-keto-6-octene-dioyl)phosphatidylcholine, is one of the most potent CD36 ligands of the oxidized low-density lipoprotein (oxLDL) species . It is identified as a phosphatidylcholine species containing fragmented oxidized short-chain fatty acid residues at the sn-2 position .
Synthesis Analysis
This compound is synthesized from oxLDL particles, which contain low molecular weight species that are cytotoxic and proatherogenic . It is one of the phosphatidylcholine species that were recently isolated and purified from oxLDL .Molecular Structure Analysis
The molecular structure of this compound is complex. It is a phosphatidylcholine species containing fragmented oxidized short-chain fatty acid residues at the sn-2 position .Chemical Reactions Analysis
This compound is one of the most potent CD36 ligands of the oxLDL species . It confers CD36 scavenger receptor binding affinity to LDL at a frequency of only 2 to 3 this compound molecules/LDL particle .Physical and Chemical Properties Analysis
This compound has a molecular weight of 664.00 and a formula of C32H58NO11P . It appears as a liquid and is colorless to light yellow .Wissenschaftliche Forschungsanwendungen
Rolle bei altersbedingten Lungenverletzungen und Endotheldysfunktion
KOdiA-PC ist eine Art von trunkiertem oxidiertem Phospholipid (Tr-OxPL), das mit zunehmendem Alter in der Blutkreislauf zunimmt . Es wurde festgestellt, dass es eine bedeutende Rolle bei der Schwere der vaskulären Dysfunktion und der bakteriellen Lungenverletzung in alternden Gruppen spielt . Insbesondere wurde festgestellt, dass this compound die Lungenentzündung, die durch hitzegetöteten Staphylococcus aureus (HKSA) verursacht wird, sowohl bei jungen als auch bei alten Mäusen verschlimmert . Dies deutet darauf hin, dass this compound eine Schlüsselrolle bei altersbedingten Lungenverletzungen und Endotheldysfunktion spielen könnte .
Wechselwirkung mit dem CD36-Rezeptor
This compound ist einer der potentesten CD36-Liganden unter den oxidierten Lipoproteinen niedriger Dichte (oxLDL) . Es verleiht LDL eine Bindungsaffinität zum CD36-Scavenger-Rezeptor mit einer Häufigkeit von nur 2 bis 3 this compound-Molekülen/LDL-Partikel . Es wird angenommen, dass diese Wechselwirkung eine der wichtigsten strukturellen Determinanten von oxLDL ist .
Potenzielles therapeutisches Ziel für Pneumonie
Das Peptid L37pA, das auf den CD36-Rezeptor abzielt, konnte die von Tr-OxPL induzierte Endothelzellpermeabilität bei jungen und alten Mäusen abschwächen und den von this compound induzierten vaskulären Leck und die Lungenentzündung in vivo lindern . Dies deutet darauf hin, dass die Hemmung von CD36 ein vielversprechender therapeutischer Ansatz zur Verbesserung der Pneumonieergebnisse in der alternden Bevölkerung sein könnte .
Rolle bei der Atherosklerose
Oxidierte Lipoproteine niedriger Dichte (oxLDL)-Partikel, die this compound enthalten, sind bekanntermaßen zytotoxisch und pro-atherogen
Wirkmechanismus
Target of Action
KOdiA-PC, or 1-Palmitoyl-2-(5-keto-6-octene-dioyl)phosphatidylcholine, is an oxidized phosphatidylcholine that primarily targets the CD36 scavenger receptor . CD36 is a cell-surface receptor that recognizes various substances, including oxidized low-density lipoprotein (oxLDL) particles . This compound confers CD36 binding affinity to LDL at a frequency of only 2 to 3 this compound molecules per LDL particle . This interaction is believed to be one of the more important structural determinants of oxLDL .
Mode of Action
This compound interacts with its primary target, the CD36 receptor, by binding to it. This binding interrupts the binding of lipopolysaccharide (LPS) to MD2, a co-receptor of Toll-like receptor 4 (TLR4) . By preventing the activation of TLR4-signaling components, including ERK, JNK, p38, NF-κB, and IRF3, this compound leads to a decrease in the expression of TNF-α, IFN-β, and COX-2 .
Biochemical Pathways
This compound affects the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a pattern recognition receptor that responds to both invading and resident microbes by recognizing microbe-associated molecular patterns and initiating innate and adaptive immune reactions . The interruption of LPS binding to MD2 by this compound prevents the activation of TLR4, thereby inhibiting the downstream signaling pathway .
Result of Action
The interaction of this compound with the CD36 receptor and its subsequent interruption of LPS binding to MD2 results in a decrease in the expression of TNF-α, IFN-β, and COX-2 . This leads to a suppression of LPS-induced macrophage migration . Therefore, this compound can modulate TLR4 activation by regulating ligand-receptor interaction .
Zukünftige Richtungen
There is increasing evidence that oxidized phospholipids like KOdiA-PC play an important role in atherosclerosis . Future research will likely focus on understanding the role of this compound and other oxidized phospholipids in atherosclerosis and exploring therapeutic interventions that can inhibit their interaction with vessel wall cells .
Eigenschaften
IUPAC Name |
[(2R)-2-[(E)-7-carboxy-5-oxohept-6-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H58NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31(37)41-26-29(27-43-45(39,40)42-25-24-33(2,3)4)44-32(38)21-18-19-28(34)22-23-30(35)36/h22-23,29H,5-21,24-27H2,1-4H3,(H-,35,36,39,40)/b23-22+/t29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZXEQJZQAVYCZ-NLMPBQEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H58NO11P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is 1-(palmitoyl)-2-(5-keto-6-octenedioyl)phosphatidylcholine (KOdiA-PC) and what is its known biological activity?
A1: 1-(palmitoyl)-2-(5-keto-6-octenedioyl)phosphatidylcholine (this compound) is an oxidized phospholipid species. It acts as a ligand for the Cluster of Differentiation 36 (CD36) receptor, a scavenger receptor involved in various cellular processes such as lipid transport and inflammation. Research suggests that this compound plays a role in endothelial dysfunction and lung inflammation, particularly in the context of aging and bacterial infection . Additionally, this compound has demonstrated an inhibitory effect on lipopolysaccharide (LPS)-induced interleukin-8 (IL-8) production in endothelial cells, potentially by activating neutral sphingomyelinase and altering caveolin distribution . Mice have also been shown to consciously perceive and avoid ingesting fluids containing this compound, suggesting a potential role in chemosensory detection .
Q2: How does this compound interact with its target, CD36?
A2: While the exact mechanism remains under investigation, studies indicate a direct interaction between this compound and the amino acid sequence 150-168 of the CD36 receptor (CD36150-168) [3],[4]. This interaction was demonstrated using non-denaturing polyacrylamide gel electrophoresis, where the presence of this compound altered the banding pattern of a GST-CD36150-168 fusion protein, indicating complex formation [3],[4].
Q3: What are the downstream effects of this compound binding to CD36?
A3: Binding of this compound to CD36 can activate various downstream signaling pathways, leading to:
- Endothelial Dysfunction: this compound can induce endothelial cell barrier disruption, increase permeability, and promote inflammatory activation in lung endothelial cells, potentially through the NF-κB and Src kinase pathways .
- Lung Inflammation: In mouse models, this compound exacerbates lung inflammation caused by bacterial infection, leading to increased vascular leak and inflammatory cell accumulation .
- Sphingomyelinase Activation: this compound can activate neutral sphingomyelinase in human aortic endothelial cells, increasing ceramide levels and potentially contributing to the inhibition of LPS-induced IL-8 synthesis .
Q4: Are there any potential therapeutic approaches targeting the this compound - CD36 axis?
A4: Yes, research suggests that inhibiting the interaction between this compound and CD36 could have therapeutic potential, particularly for lung injury and inflammation:
- CD36 Inhibitory Peptides: The amphipathic helical peptide L37pA, which targets human CD36, has been shown to protect against this compound-induced lung vascular endothelial dysfunction and inflammation in both in vitro and in vivo models .
- CD36 Knockout: Mice lacking CD36 demonstrate increased resistance to this compound-induced lung injury, further supporting the role of CD36 in mediating the detrimental effects of this compound [2], [6].
Q5: Can this compound be used for drug delivery?
A5: Research suggests that this compound can be utilized to target drugs to macrophages. For instance, this compound has been incorporated into rapamycin-loaded polymeric nanoparticles, leading to the efficient targeting and uptake of the drug by macrophages in vitro . This approach shows promise for enhancing drug delivery to macrophages, which play a crucial role in atherosclerosis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



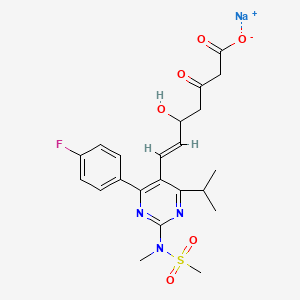

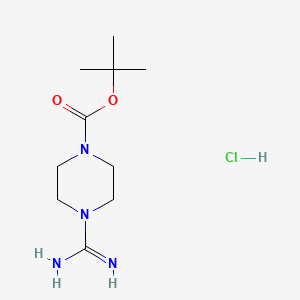
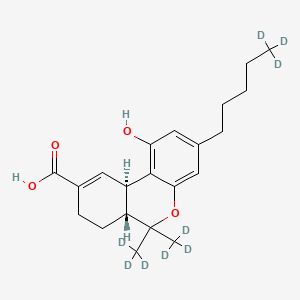
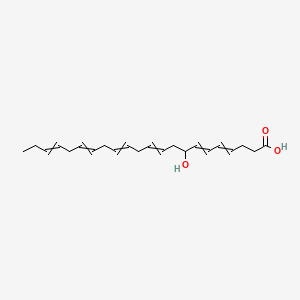

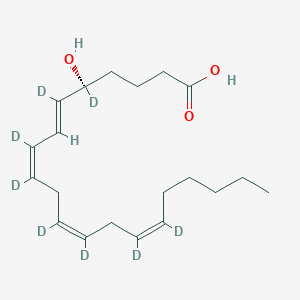
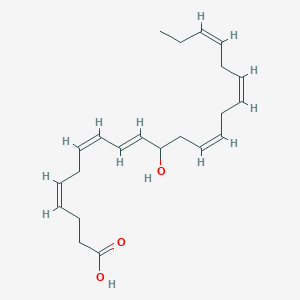
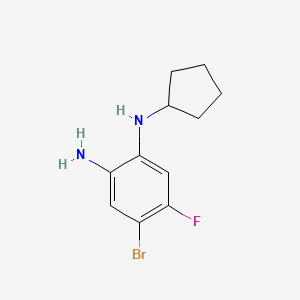
![2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B593936.png)
